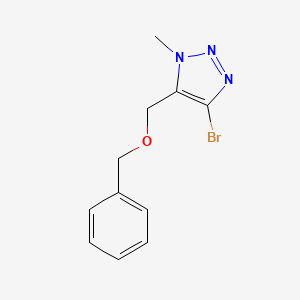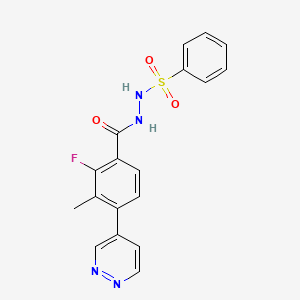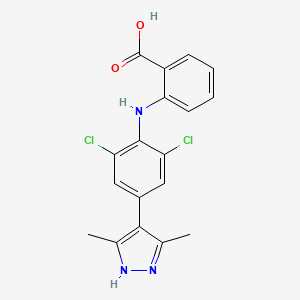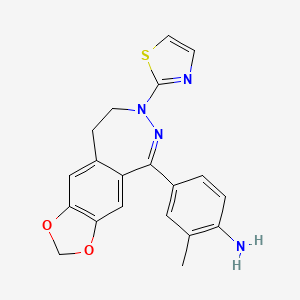![molecular formula C23H23NO6 B11932114 [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcorynoline is a bio-active isolate derived from the herb Corydalis bungeana. It is a benzophenanthridine alkaloid known for its various pharmacological properties, including anti-inflammatory and immunosuppressive effects. The compound has a chemical formula of C23H23NO6 and a molar mass of 409.438 g·mol−1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetylcorynoline can be isolated from the ethanolic extract of Corydalis bungeana using column gel chromatography. The alkaloids are identified based on spectral analysis (UV, 1H-NMR, 13C-NMR) and physicochemical properties .
Industrial Production Methods: The industrial production of acetylcorynoline involves the extraction of the compound from Corydalis bungeana using a combination of solvent extraction and chromatographic techniques. The purity of the isolated compound is typically confirmed using high-performance liquid chromatography (HPLC) methods .
Análisis De Reacciones Químicas
Types of Reactions: Acetylcorynoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Acetylcorynoline can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .
Aplicaciones Científicas De Investigación
Acetylcorynoline has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Acetylcorynoline is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mecanismo De Acción
Acetylcorynoline exerts its effects by inhibiting the activation of IκB kinase and mitogen-activated protein kinase pathways. These pathways are crucial for the maturation and function of dendritic cells. By blocking these pathways, acetylcorynoline reduces the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70, thereby exerting its immunosuppressive effects .
Comparación Con Compuestos Similares
Corynoline: Another alkaloid derived from Corydalis bungeana, known for its anti-inflammatory properties.
Chelidonine: A benzophenanthridine alkaloid with anti-cancer and anti-inflammatory activities.
Uniqueness: Acetylcorynoline is unique due to its specific inhibition of dendritic cell maturation and its potential use in treating autoimmune and inflammatory diseases. Its distinct molecular structure and specific biological targets set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C23H23NO6 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1 |
Clave InChI |
PUHCFWFODBLSAP-LQKDOSGMSA-N |
SMILES isomérico |
CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
SMILES canónico |
CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)


![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)


![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)
![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)



